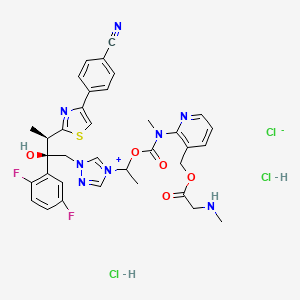

Isavuconazonium chloride dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isavuconazonium chloride is a second-generation triazole antifungal compound used primarily for the treatment of invasive aspergillosis and mucormycosis. It is a prodrug of isavuconazole, which means it is converted into the active form, isavuconazole, in the body. This compound is favored for its high solubility in water, making it suitable for intravenous administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isavuconazonium chloride involves several steps. One notable method includes the use of anion exchange resin to introduce the bisulfate anion into the formulation of the quaternary ammonium salt. This method avoids the use of sulfuric acid, making the process more efficient and scalable . Another approach involves the preparation of isavuconazonium chloride hydrochloride as an intermediate, which is then converted to the final product .

Industrial Production Methods

Industrial production of isavuconazonium chloride focuses on optimizing yield and purity. The process typically involves the use of high-performance liquid chromatography to ensure the product’s purity exceeds 97%. The overall yield of the industrial process can reach up to 57% .

Chemical Reactions Analysis

Types of Reactions

Isavuconazonium chloride undergoes various chemical reactions, including:

Oxidation: This reaction is less common for isavuconazonium chloride due to its stable structure.

Reduction: Not typically involved in its chemical transformations.

Substitution: Common in the synthesis process, particularly in the formation of the quaternary ammonium salt.

Common Reagents and Conditions

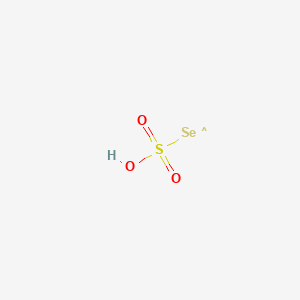

Anion Exchange Resin: Used to introduce the bisulfate anion.

Hydrochloric Acid: Utilized in the preparation of intermediate compounds.

Copper Sulfate: Employed in some synthetic routes to introduce sulfate ions.

Major Products

The primary product of these reactions is isavuconazonium chloride itself, which is then converted into isavuconazole in the body.

Scientific Research Applications

Isavuconazonium chloride has several scientific research applications:

Chemistry: Used as a model compound in studying the synthesis and properties of triazole antifungals.

Biology: Investigated for its interactions with fungal cell membranes and its inhibitory effects on fungal growth.

Industry: Its high solubility and stability make it a valuable compound in pharmaceutical formulations.

Mechanism of Action

Isavuconazonium chloride is converted into isavuconazole in the body. Isavuconazole inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by targeting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

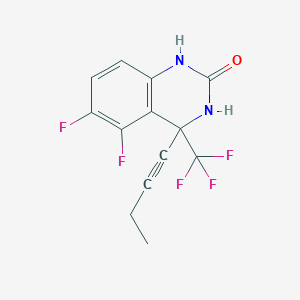

Voriconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.

Posaconazole: Similar spectrum of antifungal activity but requires a cyclodextrin vehicle for intravenous administration.

Itraconazole: Older generation triazole with a broader spectrum but more complex drug interaction profile.

Uniqueness

Isavuconazonium chloride stands out due to its high solubility in water, which eliminates the need for a cyclodextrin vehicle, reducing the risk of nephrotoxicity. It also has more predictable pharmacokinetics and a better safety profile compared to voriconazole .

Properties

CAS No. |

338990-84-4 |

|---|---|

Molecular Formula |

C35H37Cl3F2N8O5S |

Molecular Weight |

826.1 g/mol |

IUPAC Name |

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;chloride;dihydrochloride |

InChI |

InChI=1S/C35H35F2N8O5S.3ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;3*1H/q+1;;;/p-1/t22-,23?,35+;;;/m0.../s1 |

InChI Key |

HUVDUZGLFMQIAC-ZDZOMAJASA-M |

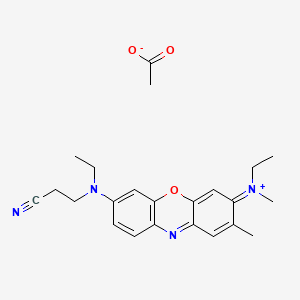

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.Cl.[Cl-] |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.Cl.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.